molecular formula C23H19ClO3S B3034476 (Rac)-Tanomastat CAS No. 179545-76-7

(Rac)-Tanomastat

Cat. No.: B3034476
CAS No.: 179545-76-7
M. Wt: 410.9 g/mol
InChI Key: JXAGDPXECXQWBC-UHFFFAOYSA-N
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Description

(Rac)-Tanomastat is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is a member of the matrix metalloproteinase inhibitors (MMPIs) family, which are compounds that inhibit the activity of matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix components. This inhibition is crucial in the treatment of diseases such as cancer, where the degradation of the extracellular matrix can lead to tumor invasion and metastasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Tanomastat typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through various chemical reactions such as condensation, cyclization, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure consistent quality and quantity of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Tanomastat undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

(Rac)-Tanomastat has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studying the inhibition of matrix metalloproteinases and their role in various chemical processes.

    Biology: The compound is used in cell culture studies to investigate its effects on cell migration, invasion, and proliferation.

    Medicine: this compound is explored for its potential therapeutic applications in treating cancer, arthritis, and other diseases involving matrix metalloproteinases.

    Industry: It is used in the development of new materials and coatings that require the inhibition of matrix metalloproteinase activity.

Mechanism of Action

(Rac)-Tanomastat exerts its effects by binding to the active site of matrix metalloproteinases, thereby inhibiting their enzymatic activity. This inhibition prevents the breakdown of extracellular matrix components, which is crucial in preventing tumor invasion and metastasis. The molecular targets of this compound include various matrix metalloproteinases such as MMP-2, MMP-9, and MMP-14. The pathways involved in its mechanism of action include the regulation of extracellular matrix remodeling and cell signaling pathways related to cell migration and invasion.

Comparison with Similar Compounds

Similar Compounds

    Marimastat: Another matrix metalloproteinase inhibitor with similar applications in cancer treatment.

    BAY 12-9566: A compound with similar inhibitory effects on matrix metalloproteinases.

    Prinomastat: Known for its potential in treating diseases involving matrix metalloproteinase activity.

Uniqueness of (Rac)-Tanomastat

This compound is unique due to its specific binding affinity and selectivity for certain matrix metalloproteinases. This selectivity makes it a valuable tool in studying the role of these enzymes in various biological processes and diseases. Additionally, its synthetic accessibility and stability make it a preferred choice for research and industrial applications.

Biological Activity

(Rac)-Tanomastat, also known as BAY 12-9566, is a synthetic compound classified as a matrix metalloproteinase inhibitor (MMPI). It has been primarily investigated for its potential in cancer therapy due to its antiangiogenic and antimetastatic properties. This article delves into the biological activity of this compound, summarizing key research findings, clinical trials, and its mechanism of action.

Matrix metalloproteinases (MMPs) are a group of enzymes that play critical roles in the degradation of extracellular matrix components, which is essential for tumor invasion and metastasis. This compound specifically inhibits MMP-2 and MMP-9, which are implicated in various cancer processes including angiogenesis, migration, and invasion . By inhibiting these enzymes, this compound aims to reduce tumor growth and prevent metastasis.

Phase III Trial

A significant phase III randomized trial assessed the efficacy of this compound in patients with stage III or IV ovarian carcinoma who had previously responded to chemotherapy. The study aimed to determine if adding this compound could improve progression-free survival (PFS) compared to a placebo. Key findings included:

  • Sample Size : 730 planned; 243 randomized.
  • Results :
    • Median PFS was 10.4 months for this compound versus 9.2 months for placebo (P = 0.67).
    • Median overall survival (OS) was 13.9 months for this compound compared to 11.9 months for placebo (P = 0.53).
  • Toxicity : Generally mild; common adverse effects included nausea and fatigue .

The trial was ultimately closed due to negative results from other concurrent studies involving different cancers, leading to insufficient evidence supporting the efficacy of this compound in improving survival outcomes .

Other Investigations

Further studies have explored the compound's potential in various cancer types, including pancreatic and lung cancers. Although some preclinical models indicated promising results regarding tumor suppression and reduced metastasis, many subsequent clinical trials were halted or showed limited efficacy .

Biological Activity in Experimental Models

This compound has demonstrated notable biological activity in several experimental tumor models:

  • Anti-invasive Properties : In vitro studies have shown that this compound can significantly reduce the invasive capabilities of cancer cells by inhibiting MMP activity.
  • Antimetastatic Effects : Animal models have indicated that treatment with this compound leads to decreased metastasis in tumors such as melanoma and breast cancer .

Summary of Findings from Experimental Studies

Study TypeTumor ModelKey FindingsReference
In vitroBreast CancerReduced cell migration and invasion
In vivoMelanomaDecreased metastasis in murine models
PreclinicalOvarian CancerLimited efficacy observed in advanced stages

Safety Profile

The safety profile of this compound has been generally acceptable across clinical trials. Most adverse effects reported were mild to moderate, with nausea being the most common side effect . However, the lack of significant clinical benefit raises questions about its overall utility in cancer therapy.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGDPXECXQWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.